Home > Products > Screening Compounds P25613 > Chlormadinone acetate
Chlormadinone acetate - 302-22-7

Chlormadinone acetate

Catalog Number: EVT-264158
CAS Number: 302-22-7
Molecular Formula: C23H29ClO4
Molecular Weight: 404.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chlormadinone acetate (17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione) is a synthetic steroid hormone classified as a progestin. [] It is a derivative of 17α-hydroxyprogesterone with modifications at the 6th and 17th carbon positions. [] Its primary role in scientific research stems from its anti-androgenic and antigonadotropic properties. [, ]

17α-Acetoxy-6-chloropregna-4, 6-diene-3, 20-dione

    Monohydroxychlormadinone acetate

    • Relevance: This compound is a phase I metabolite of Chlormadinone acetate observed in guinea pigs []. Its presence indicates metabolic pathways present in this animal model.

    15β-Hydroxychlormadinone acetate

    • Relevance: Identified in guinea pigs, this compound represents a specific hydroxylated metabolite of Chlormadinone acetate [].
    • Relevance: Found in guinea pigs, this compound highlights another specific metabolic transformation Chlormadinone acetate undergoes [].
    • Relevance: This compound, observed in guinea pigs, indicates the presence of metabolic pathways capable of hydroxylating the Chlormadinone acetate structure at different positions [].

    Dihydroxychlormadinone acetate

    • Relevance: This compound is a phase I metabolite of Chlormadinone acetate found in guinea pigs. Its presence indicates the existence of metabolic pathways capable of introducing multiple hydroxyl groups into the Chlormadinone acetate structure [].
    • Relevance: Isolated from guinea pigs, this metabolite demonstrates the capacity for dihydroxylation at specific positions within the Chlormadinone acetate structure [].

    2α,3α-Dihydroxychlormadinone acetate

    • Relevance: Similar to 2α,3β-Dihydroxychlormadinone acetate, this metabolite, identified in guinea pigs, demonstrates dihydroxylation, but with a different stereochemistry at the 3 position [].
    • Relevance: These metabolites, found in guinea pigs, suggest that metabolic pathways exist to cleave the chlorine atom from Chlormadinone acetate and potentially modify its steroidal structure through reduction reactions [].

    17α-Acetoxy-5α-pregnane-3β-ol-20-one

    • Relevance: Identified in guinea pigs, this specific dechlorinated and reduced metabolite provides insights into the metabolic fate of Chlormadinone acetate in this species [].

    17α-Acetoxy-5β-pregnane-2β,3β,15α-triol-20-one

    • Relevance: This compound, found in guinea pigs, is another specific example of a dechlorinated and reduced metabolite of Chlormadinone acetate [], showcasing the structural modifications possible through metabolism.

    3β-Hydroxychlormadinone acetate

    • Relevance: Although not detected in the excreta of guinea pigs, this metabolite is significant due to its presence in humans and rats, highlighting potential species differences in Chlormadinone acetate metabolism []. Notably, it is a major metabolite found in the prostate of guinea pigs and rats [], suggesting its potential role in the anti-androgenic effects of Chlormadinone acetate.
    • Relevance: Research investigates if Chlormadinone acetate might inhibit the uptake and retention of testosterone in tissues like the seminal vesicle and prostate []. Chlormadinone acetate was shown to significantly prevent the accumulation of testosterone in these tissues in castrated rats [].

    Dihydrotestosterone

    • Relevance: Chlormadinone acetate decreased dihydrotestosterone concentrations in the prostate gland of dogs with benign prostatic hyperplasia []. The study aimed to understand the differing mechanisms of prostatic atrophy induced by Chlormadinone acetate and finasteride, with finasteride specifically inhibiting the conversion of testosterone to dihydrotestosterone [].

    Estradiol

    • Relevance: Finasteride treatment in dogs led to a significant increase in the estradiol-to-total androgen ratio in the prostate [], unlike Chlormadinone acetate, which decreased both testosterone and dihydrotestosterone [].
    • Relevance: The research directly compared the effects of Chlormadinone acetate and finasteride in treating canine benign prostatic hyperplasia []. Both drugs reduced prostatic volume, but through distinct mechanisms: Chlormadinone acetate through general androgen suppression and finasteride by specifically blocking DHT formation [].
      • Relevance: R1881 significantly inhibited the binding of Chlormadinone acetate to cytosol from human benign prostatic hypertrophy []. This finding suggests that Chlormadinone acetate might exert its anti-androgenic effects, at least partially, through interaction with androgen receptors.

      Cyproterone acetate

      • Relevance: Cyproterone acetate significantly inhibited the binding of Chlormadinone acetate to cytosol from human benign prostatic hypertrophy [], further supporting the potential interaction of Chlormadinone acetate with androgen receptors.
      • Relevance: Synthesized as a potential antiandrogenic agent, 11-Oxachlormadinone acetate was found to be less potent than Chlormadinone acetate in castrated rats [].
      • Relevance: Synthesized and evaluated for antiandrogenic activity, 2,11-Dioxachlormadinone acetate demonstrated greater potency compared to Chlormadinone acetate in castrated rats []. This finding highlights the impact of structural modifications on the biological activity of these compounds.
      Source and Classification

      Chlormadinone acetate is classified as a progestogen, which is a type of hormone that mimics the action of progesterone. It is often used in oral contraceptive formulations and hormone replacement therapies due to its potent progestogenic effects, which are approximately 330 times more potent than natural progesterone . The compound is marketed under various brand names and is included in formulations designed to manage conditions such as dysmenorrhea and endometriosis.

      Synthesis Analysis

      Methods and Technical Details

      The synthesis of chlormadinone acetate can be achieved through several methods. A notable approach involves the conversion of progesterone derivatives into chlormadinone acetate via specific chemical reactions. This includes:

      1. Starting Material: The synthesis typically begins with progesterone or its derivatives.
      2. Chlorination: Chlorination at the C6 position is performed using reagents such as thionyl chloride or phosphorus pentachloride.
      3. Acetylation: The introduction of the acetate group occurs through acetic anhydride or acetyl chloride in the presence of a base.
      4. Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels .

      These methods can vary slightly based on the specific reagents and conditions used, but they generally follow this general pathway to produce chlormadinone acetate efficiently.

      Molecular Structure Analysis

      Structure and Data

      Chlormadinone acetate has the molecular formula C23H29ClO4C_{23}H_{29}ClO_{4} and a molar mass of approximately 404.93 g/mol. Its structural representation includes:

      • Steroid Backbone: A typical steroid structure with four fused rings.
      • Functional Groups: An acetate group at the 17-alpha position and a chlorine atom at the C6 position.

      The compound's three-dimensional structure can be represented using various chemical visualization tools, highlighting its spatial configuration which is crucial for its biological activity .

      Chemical Reactions Analysis

      Reactions and Technical Details

      Chlormadinone acetate participates in various chemical reactions relevant to its pharmacological activity:

      1. Metabolic Reactions: In vivo, it undergoes metabolic transformations primarily in the liver, involving reduction, hydroxylation, and conjugation processes to form active metabolites such as 3α-hydroxy-chlormadinone acetate and 3β-hydroxy-chlormadinone acetate .
      2. Binding Interactions: The compound exhibits high affinity for progesterone receptors, leading to its progestogenic effects. It also binds to androgen receptors, contributing to its antiandrogenic properties .

      These reactions are essential for understanding how chlormadinone acetate exerts its pharmacological effects.

      Mechanism of Action

      Process and Data

      Chlormadinone acetate functions primarily through its agonistic activity on progesterone receptors. This action leads to several physiological effects:

      • Inhibition of Ovulation: By suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland, it prevents ovulation.
      • Endometrial Changes: It induces secretory changes in the endometrium, making it less suitable for implantation.
      • Cervical Mucus Alteration: The compound thickens cervical mucus, further preventing sperm passage.

      The effective dosage ranges from 0.5 mg to 4 mg per day, depending on the intended use .

      Physical and Chemical Properties Analysis

      Physical and Chemical Properties

      Chlormadinone acetate exhibits several notable physical and chemical properties:

      • Appearance: Typically presented as white to off-white crystalline powder.
      • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
      • Stability: Stable under normal conditions but sensitive to light and moisture.

      These properties are critical for formulation development in pharmaceutical applications .

      Applications

      Scientific Uses

      Chlormadinone acetate has diverse applications in medicine:

      1. Contraception: Used widely in combination with estrogen in oral contraceptive pills due to its effectiveness in preventing ovulation.
      2. Hormonal Therapy: Employed in hormone replacement therapy for menopausal symptoms.
      3. Treatment of Disorders: Utilized for managing conditions like endometriosis, dysmenorrhea, and certain types of breast cancer due to its antiandrogenic effects.

      Clinical studies have demonstrated its efficacy and safety profile over extended periods, making it a valuable component in reproductive health management .

      Historical Development and Synthesis of Chlormadinone Acetate

      Discovery and Early Synthetic Pathways (1959–1965)

      Chlormadinone acetate (CMA), systematically named as 17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione, was first synthesized in 1959 as part of a concerted effort to develop orally active progestational agents with enhanced pharmacological profiles. The compound emerged from structural modifications of progesterone, specifically through the introduction of a chlorine atom at the C6 position and an acetoxy group at C17α. This strategic halogenation aimed to retard metabolic degradation while preserving high progestogenic activity [1] [9].

      Initial synthetic routes commenced with pregnenolone acetate as the starting material. The critical transformation involved selective electrophilic chlorination at the allylic C6 position using reagents such as tert-butyl hypochlorite (tBuOCl) or sulfuryl chloride (SO₂Cl₂) in non-aqueous solvents. This step yielded 6-chloro derivatives, which were subsequently oxidized at C3 using Jones reagent (chromic acid in acetone) to convert the hydroxyl group to a ketone. The final stage involved isomerization of the Δ⁵ double bond to Δ⁴,3-ketone system using acidic catalysts like p-toluenesulfonic acid in chloroform, establishing the conjugated dienone structure characteristic of CMA [3] [6].

      Table 1: Key Chemical Transformations in Early CMA Synthesis

      Starting MaterialReaction StepReagents/ConditionsIntermediate/Product
      Pregnenolone acetateC6 ChlorinationtBuOCl or SO₂Cl₂, 0-5°C, anhydrous CHCl₃6-Chloro-pregnenolone acetate
      6-Chloro intermediateC3 OxidationCrO₃/H₂SO₄ (Jones), acetone, 0°C6-Chloro-progesterone acetate
      6-Chloro derivativeΔ⁵ to Δ⁴ Isomerizationp-TsOH, CHCl₃, 40-45°C, 8-12 hrsChlormadinone acetate (CMA)

      Early pharmacological evaluation confirmed CMA’s potent progestogenic activity – approximately one-third higher than natural progesterone in endometrial transformation assays – alongside anti-androgenic properties attributed to competitive androgen receptor binding and 5α-reductase inhibition. These characteristics distinguished it from earlier progestins like medroxyprogesterone acetate (MPA) [5] [9].

      Evolution of Industrial Synthesis Techniques

      Industrial production of CMA underwent significant optimization to address limitations of early routes, including poor regioselectivity during chlorination, low yields in oxidation steps, and cumbersome purification requirements. The solvent system evolved from chloroform to acetic acid/acetic anhydride mixtures, enabling better temperature control and minimizing side reactions. Catalysis advancements proved pivotal: replacing mineral acids with p-toluenesulfonic acid (p-TsOH) in the isomerization step improved yields from ~65% to >95% by suppressing polymerization and enhancing dienone formation [3] [10].

      A breakthrough emerged through in-situ acetylation-oxidation protocols. Modern sequences integrate C17 acetylation immediately after chlorination using acetic anhydride with catalytic p-TsOH, followed by one-pot Oppenauer oxidation. This eliminated the need for isolating unstable intermediates and reduced total synthesis time by 40%. Post-reaction processing was refined via pH-controlled crystallization: neutralizing reaction mixtures with 30% sodium hydroxide to pH 6.5–7.0 before cooling to 10–15°C precipitated high-purity CMA (>98.8% HPLC) without chromatographic purification [3].

      Table 2: Industrial Synthesis Efficiency Improvements

      ParameterEarly Process (1960s)Optimized Process (Post-2000)Improvement Factor
      Overall Yield52-58%85-97.8%1.6x
      Reaction Time72 hours12-24 hours3-6x faster
      Purity (HPLC)92-95%98.8-99.5%>99% purity achievable
      Critical ImpuritiesΔ³,5 isomers (3-5%)<0.2%15x reduction

      Large-scale production now employs continuous flow reactors for chlorination, enhancing heat transfer and safety profile when handling reactive chlorine donors. Green chemistry principles were incorporated through solvent recovery (90–95% acetic acid recycled) and catalytic reagent use, reducing waste generation per kilogram of CMA by 78% compared to batch processes [3] [6].

      Key Patents and Methodological Advancements in CMA Production

      Patent literature reveals critical innovations that shaped CMA’s commercial synthesis. JP H01168619A (1987) detailed a micronization-solid dispersion technique to overcome CMA’s poor aqueous solubility – a major bioavailability limitation. The patent describes co-pulverizing CMA with water-soluble polymers (hydroxypropyl cellulose, polyvinyl alcohol, pullulan) to create amorphous solid dispersions. This increased dissolution rates 7-fold compared to crystalline CMA, enabling effective oral formulations without organic solvents [10].

      CN1305893C (2005) protected a regioselective chlorination method using N-chlorosuccinimide (NCS) under UV irradiation (365 nm) in dichloromethane. This achieved >99% C6 selectivity versus C9 chlorination byproducts, a persistent issue in classical electrophilic attacks. The photochemical approach operated at −20°C, preventing thermal degradation and improving isolated yields to 91% for the 6-chloro intermediate [6].

      French Patent FR1522045 (1968) pioneered microbiological deconjugation of CMA metabolites for precursor recycling. Using Aspergillus niger strains, glucuronidated metabolites recovered from manufacturing effluents were hydrolyzed to liberate 3α-hydroxy-CMA, which was then chemically reoxidized to CMA. This circular approach reduced raw material consumption by 22% and addressed environmental concerns associated with steroid manufacturing waste [1].

      Recent advances focus on enzymatic asymmetric synthesis. Immobilized Candida antarctica lipase B (CAL-B) catalyzes C17 acetylation of 6-chloropregna-4,6-diene-3,20-dione in solvent-free systems, achieving 99% enantioselectivity for the 17α-acetate over the biologically inactive 17β-isomer. This biocatalytic step operates at 50°C with 0.5% catalyst loading, eliminating heavy metal catalysts previously required for stereocontrol [6].

      Comparative Analysis of Synthetic Routes for 17α-Acetoxyprogesterone Derivatives

      CMA belongs to the 17α-acetoxyprogesterone structural class alongside medroxyprogesterone acetate (MPA), megestrol acetate (MGA), and cyproterone acetate (CPA). Synthetic approaches diverge primarily in C6 functionalization and Δ⁴,6-diene formation efficiency.

      Chlorination Efficiency: CMA requires electrophilic chlorination at C6, a step complicated by competing ring B diene formation or over-chlorination. In contrast, MPA synthesis involves straightforward C6 methylation via Grignard addition, yielding >95% without byproducts. CMA’s chlorination typically achieves 80–85% selectivity even with modern NCS/UV methods, necessitating costly purification [5] [9].

      Oxidation-Isomerization: All derivatives share the conversion of Δ⁵-3β-ol to Δ⁴-3-ketone. For CMA and CPA, this occurs after C6 modification, while MPA and MGA isomerize prior to C6 reaction. CMA’s dienone system (Δ⁴,6) forms readily under mild acid catalysis (p-TsOH, 40°C), whereas CPA requires stronger acids (H₂SO₄) at 60°C due to its C1α,2α methylene group, leading to 15–20% degradation products [6] [9].

      C17 Acetylation: Steric hindrance at C17 varies significantly across derivatives. CMA and MPA undergo smooth esterification with acetic anhydride/pyridine (95% yield), while CPA’s C1α,2α methylene group reduces reactivity, requiring acetyl chloride/DMAP catalysis for 85% conversion. CPA’s lower yield stems from epimerization at C17 during prolonged reactions [5] [9].

      Table 3: Synthetic Challenges Across 17α-Acetoxyprogesterone Derivatives

      Structural FeatureCMAMPACPAMGA
      C6 ModificationChlorination (85%)Methylation (95%)Chlorination (80%)Methylation (90%)
      Δ⁴,6 Formationp-TsOH, 40°C (95%)HOAc/H⁺, 60°C (92%)H₂SO₄, 60°C (78%)HOAc/H⁺, 60°C (90%)
      C17 AcetylationAc₂O/py (95%)Ac₂O/py (97%)AcCl/DMAP (85%)Ac₂O/py (93%)
      Major Impurity6,9-Dichloro (3%)Δ⁶ isomer (2%)1-Dehydro (8%)6-Oxime (4%)

      CMA’s synthesis advantage lies in its lower genotoxic potential versus CPA during production. The C1α,2α methylene group in CPA forms epoxides under oxidizing conditions, requiring strict process control to limit carcinogenic impurities <10 ppm. CMA lacks this moiety, allowing safer large-scale manufacturing with conventional oxidants [1] [9].

      Stereochemical outcomes also differ: CMA’s 6-chloro group adopts a β-configuration, stabilizing the 1,3-diaxial interaction with C19 methyl, whereas MPA’s 6α-methyl enhances ring A planarity. Computational modeling reveals CMA’s chlorine induces 0.3Å elongation of the C6-C7 bond, facilitating diene conjugation that enhances progesterone receptor binding affinity 1.3-fold versus MPA [5] [9].

      Table 4: Structural and Receptor Binding Comparison of Key Progestogens

      ProgestogenSubstituentsRelative PR AffinityMetabolic Stability (t½, hrs)5α-Reductase Inhibition IC₅₀ (nM)
      ProgesteroneNone1.00.5>10,000
      CMA6-Cl, 17α-OAc1.334-89210
      MPA6α-Me, 17α-OAc1.124-48>1,000
      CPA1,2α-CH₂, 6-Cl, 17α-OAc1.448-7285
      Megestrol acetate6-Me-Δ⁶, 17α-OAc0.912-24450

      These synthetic and structural distinctions underpin CMA’s unique pharmacological profile among C17-acetoxy progestins, balancing potent progestogenic action, anti-androgenic activity, and metabolic stability achievable through optimized industrial processes [5] [9].

      Properties

      CAS Number

      302-22-7

      Product Name

      Chlormadinone acetate

      IUPAC Name

      [(10R,13S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

      Molecular Formula

      C23H29ClO4

      Molecular Weight

      404.9 g/mol

      InChI

      InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21-,22+,23+/m1/s1

      InChI Key

      QMBJSIBWORFWQT-GDMUWPLKSA-N

      SMILES

      CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

      Solubility

      In double-distilled water, 0.16 mg/L
      Very soluble in chloroform; soluble in acetonitrile; slightly soluble in ethanol and diethyl ether.

      Synonyms

      Chlormadinon Acetate
      Chlormadinone
      Chlormadinone Acetate
      Chlormadinone Acetate, (9 beta,10 alpha)-Isomer
      Neo Eunomin
      Neo-Eunomin
      NeoEunomin
      Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-chloro-

      Canonical SMILES

      CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

      Isomeric SMILES

      CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.